molecular formula C9H16F3NO2 B13954387 2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanol

2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanol

Cat. No.: B13954387
M. Wt: 227.22 g/mol
InChI Key: NDOBHUIWBJHALR-UHFFFAOYSA-N
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Description

2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanol is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanol typically involves the reaction of 1-(Trifluoromethyl)piperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydride, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The ethoxy group may facilitate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)piperidine: Similar structure but lacks the ethoxy group.

    2-(Trifluoromethyl)pyridine: Contains a pyridine ring instead of a piperidine ring.

    4-(Trifluoromethyl)phenol: Features a phenol group instead of a piperidine ring.

Uniqueness

2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanol is unique due to the combination of its trifluoromethyl group, piperidine ring, and ethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H16F3NO2

Molecular Weight

227.22 g/mol

IUPAC Name

2-[[1-(trifluoromethyl)piperidin-4-yl]methoxy]ethanol

InChI

InChI=1S/C9H16F3NO2/c10-9(11,12)13-3-1-8(2-4-13)7-15-6-5-14/h8,14H,1-7H2

InChI Key

NDOBHUIWBJHALR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COCCO)C(F)(F)F

Origin of Product

United States

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